4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O5S/c16-12-3-1-2-4-13(12)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-10-15(18)20/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPBXGFAHMMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The bromophenyl sulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include bromobenzene, piperidine, morpholine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing piperidine and morpholine derivatives exhibit anticancer properties. Research has shown that the sulfonamide functionality in such compounds can enhance their ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
Case Study:
In a study examining the effects of similar morpholine derivatives on cancer cell lines, it was found that these compounds significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the bromophenyl group is believed to enhance the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 µg/mL | |
| Escherichia coli | 0.5 µg/mL | |
| Pseudomonas aeruginosa | 0.25 µg/mL |
Neuropharmacological Effects
Research indicates that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholine ring is known for its ability to cross the blood-brain barrier, making it a suitable candidate for central nervous system-targeted therapies.
Case Study:
A recent investigation into the neuroprotective effects of similar compounds revealed that they could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a possible application in developing treatments for neurodegenerative conditions .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored, particularly in relation to chronic inflammatory diseases. The sulfonamide group is known to modulate inflammatory pathways, which may contribute to its efficacy in reducing inflammation.
Data Table: Anti-inflammatory Activity
| Inflammatory Model | Result | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in edema volume | |
| Lipopolysaccharide-induced inflammation | Decreased cytokine production |
Potential Antidiabetic Effects
Emerging research suggests that this compound may exhibit antidiabetic properties through mechanisms such as enhancing insulin sensitivity and reducing glucose absorption in the intestines.
Case Study:
In vitro studies demonstrated that treatment with piperidine derivatives led to improved glucose uptake in muscle cells, indicating potential for developing new antidiabetic medications .
Mechanism of Action
The mechanism of action of 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine and morpholine rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound differs from analogs in (e.g., compounds 6d–6l) primarily in its substituents:
- Morpholine-3,5-dione vs.
- 2-Bromophenylsulfonyl vs.
Physicochemical Properties
A theoretical comparison of key properties is summarized below:
Research Findings and Data Gaps
While provides robust data on analogs (e.g., NMR, MS characterization, melting points), direct experimental data for the target compound are absent. Further studies should prioritize:
Synthesis Optimization : Yield improvement via modified cyclization protocols.
Crystallographic Analysis : Use of SHELXL (as in ) to resolve 3D structure and intermolecular interactions .
Biological Screening : Comparative assays against analogs to evaluate potency and toxicity.
Biological Activity
4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a morpholine ring, and a bromophenyl sulfonyl group, which contribute to its unique properties and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 417.3 g/mol. The presence of the bromine atom in the structure is significant as it may enhance the compound's reactivity and biological activity through mechanisms such as halogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.3 g/mol |
| CAS Number | 2034367-65-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine and morpholine rings contribute to the compound's binding affinity and specificity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related morpholine derivatives demonstrate effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Antidiabetic Potential
In vitro studies have suggested that derivatives containing morpholine structures can act as inhibitors of key enzymes involved in glucose metabolism. Specifically, compounds within this class have shown potential as α-glucosidase inhibitors, which can be beneficial in managing diabetes . The presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity.
Case Studies
- Inhibition Studies : A study evaluating the inhibitory effects of morpholine derivatives on α-glucosidase revealed that certain modifications significantly increased their activity. Compounds with electron-donating groups showed promising results in both in vitro and in silico models .
- DPP-4 Inhibition : Another study focused on hybrid structures containing morpholine moieties demonstrated selective inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in glucose regulation. These compounds exhibited blood glucose-lowering effects in vivo .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with other sulfonamide derivatives:
| Compound Name | Biological Activity |
|---|---|
| 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione | Moderate antibacterial activity |
| 4-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione | Lower DPP-4 inhibition |
| This compound | Significant antimicrobial and antidiabetic potential |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, and how can reaction conditions be optimized?
- Methodology :
-
Stepwise coupling : Use nucleophilic substitution to attach the 2-bromophenylsulfonyl group to piperidine, followed by cyclization with morpholine-3,5-dione precursors. Analogous methods for sulfonamide coupling are described in Claisen–Schmidt and Michael addition reactions .
-
Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromophenyl functionalization, as seen in related pyrazole syntheses .
-
Purification : Utilize column chromatography with gradients of ethyl acetate/hexane and validate purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Key Considerations :
-
Monitor reaction progress via LC-MS to detect intermediates.
-
Optimize temperature (e.g., 80–100°C for sulfonylation) and solvent polarity (DMF or DCM) to enhance yield .
Q. How can the structural integrity and purity of this compound be validated?
- Spectroscopic Validation :
- 1H/13C NMR : Confirm piperidine and morpholine-dione ring systems via characteristic shifts (e.g., piperidine protons at δ 2.8–3.5 ppm; morpholine-dione carbonyls at ~170 ppm in 13C NMR) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error .
- Chromatographic Purity :
- Use HPLC with a C18 column and mobile phase (e.g., methanol/buffer, 65:35) adjusted to pH 4.6 for baseline separation .
Advanced Research Questions
Q. What crystallographic strategies resolve conformational ambiguities in the morpholine-dione and sulfonyl-piperidine moieties?
- Experimental Design :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) with SHELXT for structure solution .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address disorder in the sulfonyl group using PART instructions .
- Validation : Check R1/wR2 (<5%) and residual electron density (<0.5 eÅ⁻³) .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?
- Methodological Framework :
-
Analog Synthesis : Replace the 2-bromophenyl group with chloro, fluoro, or methoxy substituents to assess electronic effects . Modify the morpholine-dione ring to lactams or thiolactams to probe steric tolerance .
-
Biological Assays : Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays. For example, sulfonamide-piperidine derivatives showed nM-level affinity for G-protein-coupled receptors .
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses. QSAR models can correlate logP values (e.g., calculated partition coefficient ~0.28) with activity .
- Data Analysis :
-
Use IC50 values to rank substituent effects. A 2-bromo group may enhance halogen bonding vs. 4-bromo analogs, as seen in kinase inhibitors .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Case Example : If NMR suggests axial conformers while X-ray shows equatorial sulfonyl orientation:
Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic interconversion .
DFT Calculations : Compare energy barriers for conformers using Gaussian09 (B3LYP/6-31G* basis set) .
Powder XRD : Confirm bulk crystallinity matches single-crystal data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
